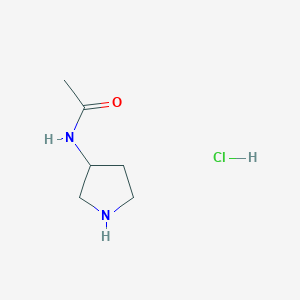
(3S,4S)-4-methylpyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
(3S,4S)-4-methylpyrrolidine-3-carboxylic acid is a chiral amino acid that has been extensively studied in the field of organic chemistry due to its unique properties. It is commonly referred to as (S,S)-MPA and is a valuable building block for the synthesis of various biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Solvent Developments for Liquid-Liquid Extraction
Carboxylic acids, including structures similar to "(3S,4S)-4-methylpyrrolidine-3-carboxylic acid," have been reviewed for their role in the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams. This process is critical for recovering carboxylic acids used as starting points for bio-based plastics. Research has identified new solvents like ionic liquids and improvements in traditional solvent systems for efficient extraction processes, highlighting the potential of nitrogen-based extractants, phosphorous-based extractants, and ionic liquids for carboxylic acid recovery and solvent regeneration strategies (Sprakel & Schuur, 2019).
Biocatalyst Inhibition by Carboxylic Acids
The impact of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae used in fermentative production processes has been reviewed. Despite their potential as biorenewable chemicals, carboxylic acids can inhibit microbial activity at concentrations below desired yields. Understanding the mechanisms behind this inhibition, such as damage to the cell membrane and internal pH decrease, is crucial for developing robust microbial strains with improved industrial performance (Jarboe, Royce, & Liu, 2013).
Anticancer Properties of Cinnamic Acid Derivatives
Cinnamic acid derivatives, which share structural features with "(3S,4S)-4-methylpyrrolidine-3-carboxylic acid," have been extensively reviewed for their anticancer potentials. These compounds have shown significant attention in medicinal research due to their traditional and synthetic antitumor agents. The review covers the synthesis, biological evaluation, and potential of various cinnamoyl derivatives in anticancer research, highlighting the need for further exploration of these compounds in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).
Novel Carboxylic Acid Bioisosteres in Drug Design
Research on novel carboxylic acid bioisosteres, which mimic the functional group of carboxylic acids like "(3S,4S)-4-methylpyrrolidine-3-carboxylic acid," has been summarized to highlight their application in improving drug properties. This review discusses the recent developments in bioisosterism, focusing on changes in bioactivity, selectivity, or physicochemical properties brought about by these substitutions. The work emphasizes the innovation required in modern drug design to overcome challenges associated with the carboxylate moiety (Horgan & O’ Sullivan, 2021).
Eigenschaften
IUPAC Name |
(3S,4S)-4-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-7-3-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYSYPZJEXSTBV-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-methylpyrrolidine-3-carboxylic acid | |
CAS RN |
261896-34-8 | |
| Record name | rac-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester](/img/structure/B3096233.png)
![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B3096235.png)




![[(4-Bromo-2-fluorophenyl)methylidene]hydrazine](/img/structure/B3096267.png)
![(2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3096271.png)

![4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3096286.png)
